molecular formula C13H18FNO B5774637 1-[2-(2-fluorophenoxy)ethyl]piperidine

1-[2-(2-fluorophenoxy)ethyl]piperidine

Katalognummer: B5774637
Molekulargewicht: 223.29 g/mol
InChI-Schlüssel: MUBKBIGCRROAOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(2-Fluorophenoxy)ethyl]piperidine is a piperidine derivative featuring a 2-fluorophenoxy group attached to the piperidine ring via an ethyl chain. For example, piperidine derivatives such as cloperastine (an antitussive) and SNRI (serotonin-norepinephrine reuptake inhibitor) candidates share key structural motifs, emphasizing the versatility of this scaffold .

Eigenschaften

IUPAC Name

1-[2-(2-fluorophenoxy)ethyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO/c14-12-6-2-3-7-13(12)16-11-10-15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUBKBIGCRROAOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 1-[2-(2-fluorophenoxy)ethyl]piperidine typically involves the reaction of 2-fluorophenol with 2-chloroethylpiperidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-fluorophenol attacks the electrophilic carbon of 2-chloroethylpiperidine, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Analyse Chemischer Reaktionen

1-[2-(2-Fluorophenoxy)ethyl]piperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

    Coupling Reactions: It can also undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aryl or alkyl groups.

Wissenschaftliche Forschungsanwendungen

1-[2-(2-Fluorophenoxy)ethyl]piperidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Wirkmechanismus

The mechanism of action of 1-[2-(2-fluorophenoxy)ethyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Pharmacological Profiles

The table below compares 1-[2-(2-fluorophenoxy)ethyl]piperidine with structurally related piperidine derivatives:

Compound Substituents Pharmacological Activity Key Findings
This compound 2-Fluorophenoxy-ethyl Putative SNRI (based on structural analogs) Under investigation for neuropathic pain; no direct metabolic data available .
Cloperastine (1-[2-(4-chlorobenzhydryloxy)ethyl]piperidine) 4-Chlorobenzhydryloxy-ethyl Antitussive (cough suppressant) Marketed drug; binds to sigma receptors, with minimal CNS side effects .
1-(2,2,2-Trifluoroethyl)piperidine Trifluoroethyl Not specified Exhibits conformational stability influenced by electron-withdrawing CF₃ group; lower basicity compared to amide/sulfonamide analogs .
1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine Benzyl + benzoylamino-ethyl Anti-acetylcholinesterase (AChE) IC₅₀ = 0.56 nM; 18,000-fold selectivity for AChE over BuChE .
4-[2-(2-Fluorophenoxy)phenyl]piperidine 2-Fluorophenoxy-phenyl SNRI Patent-pending compound for pain disorders; targets serotonin/norepinephrine transporters .

Physicochemical Properties

  • Basicity (pKa): Piperidine derivatives with electron-withdrawing groups (e.g., CF₃ in 1-(2,2,2-trifluoroethyl)piperidine) exhibit reduced basicity (pKa ~7.2) compared to unsubstituted piperidine (pKa ~11.3), affecting protonation and receptor binding .

Structure-Activity Relationships (SAR)

  • Substituent Position: Para-substituted aryl groups (e.g., cloperastine’s 4-chlorophenyl) enhance sigma receptor binding, while ortho-substitution (e.g., 2-fluorophenoxy) may favor SNRI activity due to steric and electronic effects .
  • Chain Length: Ethyl linkers optimize spatial orientation for receptor engagement, as seen in both cloperastine and AChE inhibitors .
  • Electron-Withdrawing Groups: Fluorine atoms improve metabolic stability and bioavailability by reducing cytochrome P450-mediated oxidation .

Research Findings and Clinical Relevance

  • Enzyme Inhibition: Bulky substituents (e.g., benzylsulfonyl in 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine) enhance AChE inhibition by occupying the enzyme’s peripheral anionic site .
  • Metabolic Stability: Piperidine derivatives with aryloxy groups (e.g., 2-fluorophenoxy) show improved in vitro stability compared to alkylamines, as evidenced by cloperastine’s clinical efficacy .

Q & A

Q. Methodological Insight :

  • Use radioligand binding assays (e.g., [³H]-5-HT for 5-HT₇) with HEK293 cells expressing recombinant receptors.
  • Compare IC₅₀ values across halogenated derivatives to quantify selectivity .

Which analytical techniques are most effective for characterizing purity and structural integrity?

Q. Basic Research Focus

  • NMR Spectroscopy : ¹⁹F NMR (δ ≈ -115 ppm for aromatic fluorine) and ¹H NMR (piperidine protons at δ 2.5–3.5 ppm) confirm regiochemistry .
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) achieve >98% purity with UV detection at 254 nm .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ = 264.13 g/mol) .

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Predicts oxidative metabolism sites (e.g., piperidine ring oxidation) with Mulliken charge analysis .
  • ADMET Prediction : Tools like SwissADME estimate CYP450 interactions (e.g., CYP3A4 as primary metabolizer) and hERG channel inhibition risks .

Q. Advanced Research Focus

  • LogP optimization : Target LogP = 2–3 (measured via shake-flask method) balances lipid solubility and aqueous solubility .
  • Molecular weight : Keep <450 Da (current MW = 263.3 g/mol) to avoid efflux by P-glycoprotein .
  • Hydrogen bond donors : Limit to ≤2 (e.g., one from piperidine NH) to reduce BBB efflux .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.